molecular formula C19H36O3 B089248 Methyl 3-oxooctadecanoate CAS No. 14531-34-1

Methyl 3-oxooctadecanoate

Cat. No.: B089248
CAS No.: 14531-34-1
M. Wt: 312.5 g/mol
InChI Key: UKKQXJNTICLENY-UHFFFAOYSA-N
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Description

Scientific Research Applications

Methyl 3-oxooctadecanoate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-oxooctadecanoate can be synthesized through several methods. One common method involves the reaction of potassium 3-methoxy-3-oxopropanoate with palmitoyl chloride. The reaction typically occurs in an inert atmosphere using acetonitrile as the solvent. The mixture is cooled to 10-15°C, and triethylamine is added to facilitate the reaction. Anhydrous magnesium chloride is also used to promote the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The crude product is often purified through distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-oxooctadecanoate undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to a hydroxyl group, forming secondary alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products Formed:

    Oxidation: Octadecanoic acid derivatives.

    Reduction: Methyl 3-hydroxyoctadecanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 3-oxooctadecanoate involves its interaction with various molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, influencing processes such as lipid metabolism and signal transduction. The ester group allows for easy incorporation into lipid bilayers, making it useful in drug delivery systems .

Comparison with Similar Compounds

    Methyl 12-oxooctadecanoate: Similar structure but with the keto group at the twelfth carbon.

    Methyl 5-oxooctadecanoate: Keto group at the fifth carbon.

Uniqueness: Methyl 3-oxooctadecanoate is unique due to the position of the keto group, which influences its reactivity and interaction with biological molecules. The specific placement of the keto group can affect the compound’s physical properties and its behavior in chemical reactions .

Properties

IUPAC Name

methyl 3-oxooctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19(21)22-2/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKQXJNTICLENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162978
Record name Methyl 3-oxooctadecanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14531-34-1
Record name Methyl 3-oxooctadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14531-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-oxooctadecanoate
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Record name Methyl 3-oxooctadecanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-oxooctadecanoate
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Synthesis routes and methods

Procedure details

A dry tetrahydrofuran suspension (2 l) of 228 g (5.7 mol) of 60% sodium hydride was cooled to 0° C., and 1.8 l of a tetrahydrofuran solution of 638 g (5.5 mol) of methyl acetoacetate was added thereto dropwise, followed by stirring at room temperature for 1 hour. To the mixture was added dropwise 1.511 kg (5.5 mol) of palmitoyl chloride at 0 to 5° C. followed by stirring at room temperature overnight. After confirming disappearance of palmitoyl chloride by TLC, tetrahydrofuran was evaporated, and the residue was poured into ice-water and extracted with 2 l of ethyl acetate. Ethyl acetate was evaporated, and the residue was poured into a mixture of 400 g of a 28% methanol solution of sodium methoxide and 1.2 l of methanol. The mixture was heated at 60 to 65° C. for 6 hours while stirring to conduct deacylation. The product was cooled with ice, adjusted to pH 5 with a 10% sulfuric acid aqueous solution, and extracted with ethyl acetate. The ethyl acetate layer was washed successively with a 5% sodium carbonate aqueous solution and a saturated sodium chloride aqueous solution. Ethyl acetate was removed by evaporation, and the resulting crude crystals were recrystallized from methanol to give 858 g (2.75 mol; yield: 50.0%) of methyl 3-oxooctadecanoate (melting point: 45° C.).
Quantity
1.511 kg
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three
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638 g
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1.8 L
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228 g
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2 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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